[1-(2,2-Difluoroethyl)cyclobutyl]methanol
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Overview
Description
[1-(2,2-Difluoroethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C7H12F2O It is a cyclobutyl derivative with a difluoroethyl group attached to the cyclobutane ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with difluoroethyl reagents under controlled conditions. One common method includes the use of cyclobutyl bromide and difluoroethyl magnesium bromide in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclobutyl derivatives with reduced functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Substitution reactions can occur at the difluoroethyl group or the cyclobutane ring. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Reduced cyclobutyl derivatives.
Substitution: Halogenated or nitrated cyclobutyl compounds.
Scientific Research Applications
Chemistry: [1-(2,2-Difluoroethyl)cyclobutyl]methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of difluoroethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The difluoroethyl group is known to enhance the metabolic stability of compounds, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclobutyl]methanol involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the difluoroethyl group, resulting in different chemical and biological properties.
Difluoroethylcyclobutane: Similar structure but without the methanol group, affecting its reactivity and applications.
Uniqueness: [1-(2,2-Difluoroethyl)cyclobutyl]methanol is unique due to the presence of both the difluoroethyl and methanol groups. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-6(9)4-7(5-10)2-1-3-7/h6,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYIAELBZOTNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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